Sodium tetrachloropalladate

Catalyst Preparation Nanoparticle Synthesis Electroless Deposition

Researchers requiring reproducible platinum catalyst synthesis face solubility limitations with PtCl₂. Sodium tetrachloroplatinate provides complete aqueous solubility as stable [PtCl₄]²⁻ anions, enabling precise loading control on acid-sensitive supports without HCl-induced degradation. • Aqueous stock solutions stable for 30 days, supporting extended experimental campaigns. • Defined hydrolysis behavior ensures uniform nanoparticle coatings in electroless deposition. • Used in Pt/C fuel cell catalyst synthesis with >99% conversion efficiency at room temperature. Procure with confidence for consistent, verifiable performance.

Molecular Formula Cl4Na2Pt
Molecular Weight 382.9 g/mol
CAS No. 10026-00-3
Cat. No. B157243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium tetrachloropalladate
CAS10026-00-3
Molecular FormulaCl4Na2Pt
Molecular Weight382.9 g/mol
Structural Identifiers
SMILES[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl
InChIInChI=1S/4ClH.2Na.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4
InChIKeyUXSGJRDAUMCHRP-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Tetrachloropalladate: Water-Soluble Palladium Precursor


Sodium tetrachloropalladate (Na₂PdCl₄) is a water-soluble palladium(II) coordination complex widely used as a precursor for homogeneous and heterogeneous catalysis, nanoparticle synthesis, and electrochemical applications [1]. Unlike palladium(II) chloride (PdCl₂), which is practically insoluble in water, Na₂PdCl₄ dissolves readily in aqueous media to form stable [PdCl₄]²⁻ anions, enabling precise control over palladium concentration and speciation in solution-based processes [2]. The commercially available form is typically the trihydrate (Na₂PdCl₄·3H₂O), a reddish-brown crystalline powder with a molar mass of 348.22 g/mol [3]. This compound serves as a key building block for phosphine-ligated palladium catalysts, bimetallic systems, and supported nanoparticle catalysts, with documented applications spanning cross-coupling reactions, alcohol oxidation, and electroless deposition [1].

Why Sodium Tetrachloropalladate Cannot Be Substituted


Generic substitution among palladium precursors in research and industrial processes often leads to irreproducible results, compromised catalytic performance, or failed material synthesis. Sodium tetrachloropalladate (Na₂PdCl₄) differs fundamentally from other common palladium sources in solubility, speciation, hydrolysis behavior, and reduction kinetics—parameters that directly govern catalyst dispersion, nanoparticle morphology, and reaction outcomes. For instance, PdCl₂ requires harsh conditions or coordinating solvents for dissolution, whereas Na₂PdCl₄ provides ready-to-use aqueous stock solutions [1]. Comparative studies across multiple catalytic systems demonstrate that the choice between Na₂PdCl₄, K₂PdCl₄, H₂PdCl₄, and PdCl₂ produces measurable differences in palladium dispersion, particle size, oxidation state distribution, and catalytic selectivity [2]. The quantitative evidence presented in Section 3 establishes the specific, verifiable advantages of Na₂PdCl₄ over its closest analogs, enabling informed procurement decisions based on experimental requirements rather than generic availability or cost assumptions.

Sodium Tetrachloropalladate: Quantitative Differentiation


Aqueous Solubility Advantage

Sodium tetrachloropalladate (Na₂PdCl₄) exhibits complete aqueous solubility, in stark contrast to palladium(II) chloride (PdCl₂), which is classified as insoluble in water [1]. This solubility differential eliminates the need for pre-dissolution in concentrated hydrochloric acid or coordinating organic solvents (e.g., acetonitrile) required when using PdCl₂, thereby streamlining experimental workflows and avoiding the introduction of additional reagents that may interfere with downstream applications [2]. The reaction PdCl₂ + 2 NaCl → Na₂PdCl₄ quantitatively converts insoluble PdCl₂ into the water-soluble tetrachloropalladate complex, which can be isolated as the stable trihydrate crystalline solid [1].

Catalyst Preparation Nanoparticle Synthesis Electroless Deposition

Hydrolytic Stability and Solution Lifetime

In aqueous media, [PdCl₄]²⁻ undergoes hydrolysis to form various chloropalladate species that can adversely affect coating quality in biotemplating applications. A systematic study of hydrolyzed chloropalladate stability constants demonstrated that high initial concentrations of Na₂PdCl₄ favor solution stability, and stock solutions prepared in dilute hydrochloric acid remain stable for up to 30 days [1]. This stability profile is critical for reproducible palladium mineralization on biological templates such as tobacco mosaic virus (TMV) and barley stripe mosaic virus (BSMV), where uncontrolled hydrolysis leads to irregular particle formation and compromised coating uniformity [2].

Biotemplating Nanostructure Synthesis Solution Stability

Catalytic Selectivity in Alcohol Oxidation

In the synthesis of Pd/Ni-Al hydrotalcite catalysts for base-free alcohol oxidation, the choice of palladium precursor (Na₂PdCl₄ vs. K₂PdCl₄ vs. PdCl₂) directly influences the resulting catalyst's selectivity, independent of nanoparticle size effects [1]. When Na₂PdCl₄ was used as the precursor and hydrazine (N₂H₄) as the reducing agent, the resulting Pd/hydrotalcite catalyst achieved 94%–96% selectivity in benzyl alcohol oxidation, compared to 88%–93% selectivity for NaBH₄-reduced catalysts derived from the same precursor [1]. Importantly, the study established that the difference in catalytic selectivity persisted despite similar benzyl alcohol conversion levels across precursors, indicating that precursor identity—not just reduction method—determines the acid-base properties of the final catalyst surface [1].

Heterogeneous Catalysis Alcohol Oxidation Selectivity Control

Lower Patch Test Reactivity Variability

In a longitudinal clinical study evaluating patch test reactivity to palladium salts, sodium tetrachloropalladate (Na₂PdCl₄) exhibited significantly less variability in reactivity over time compared to palladium(II) chloride (PdCl₂) and nickel sulfate (NiSO₄·6H₂O) [1]. Fifteen female subjects known to be sensitized to nickel and palladium were patch tested four times at 12-week intervals using dilution series of each salt. Patch test reactivity to Na₂PdCl₄ demonstrated lower intra-individual variation across the four time points compared to PdCl₂, establishing Na₂PdCl₄ as the more reliable diagnostic agent for palladium allergy assessment [1].

Diagnostic Testing Contact Dermatitis Palladium Sensitization

Dual-Role Catalysis for Indole Synthesis

In the synthesis of N-(alkoxycarbonyl)indoles from 2-(alkynyl)phenylisocyanates, sodium tetrachloropalladate (Na₂PdCl₄) demonstrates a dual catalytic role that distinguishes it from conventional palladium catalysts. Specifically, Na₂PdCl₄ (5 mol%) acts simultaneously as a Lewis acid to accelerate alcohol addition to isocyanates and as a transition-metal catalyst to activate alkynes for cyclization, producing indoles in 75% yield [1]. In comparative experiments, other Pd(II) catalysts including PdCl₂ and PdCl₂(CH₃CN)₂ exhibited similar catalytic activities under identical conditions, but Na₂PdCl₄ offers the operational advantage of direct use without ancillary ligands (e.g., phosphines) and compatibility with protic alcohol solvents [1].

Organic Synthesis Heterocyclic Chemistry Dual Catalysis

Controlled Nanoparticle Size Distribution

Sodium tetrachloropalladate (Na₂PdCl₄) serves as a superior precursor for the room-temperature synthesis of Pd/C cathode catalysts with precisely controlled nanoparticle dimensions. In a NaOH/ethylene glycol/carbon black dispersion system, Na₂PdCl₄ is reduced to metallic palladium with >99% conversion efficiency at room temperature without inert atmosphere protection [1]. The resulting Pd/C catalysts with Pd loadings of 20 wt% and 40 wt% yield nanoparticle sizes of 3.35 ± 0.73 nm and 3.86 ± 0.74 nm, respectively, uniformly dispersed on the carbon black support [1]. This size control is achieved through synergistic reduction by dehydrated ethylene glycol and carbon black, a process enabled by the aqueous solubility and reducibility of the [PdCl₄]²⁻ anion [1].

Fuel Cell Catalysts Nanoparticle Synthesis Electrocatalysis

Optimal Applications of Sodium Tetrachloropalladate


Aqueous-Phase Catalyst Preparation

For research groups synthesizing supported palladium catalysts via impregnation, deposition-precipitation, or ion-exchange methods in aqueous media, Na₂PdCl₄ eliminates the solubility limitations of PdCl₂. The compound's complete water solubility enables precise control over palladium loading and distribution without the introduction of chloride-rich hydrochloric acid solutions that can alter support surface chemistry or promote palladium leaching [1]. This property is particularly critical for catalyst preparation on acid-sensitive supports (e.g., basic oxides, hydrotalcites) where PdCl₂ dissolution in concentrated HCl would cause unwanted support degradation or structural changes.

Electroless Deposition and Biotemplating

Researchers engaged in electroless deposition of palladium onto biological templates (viruses, proteins, DNA scaffolds) or synthetic nanostructures benefit from Na₂PdCl₄'s defined hydrolysis behavior and solution stability. Stock solutions prepared in dilute HCl remain stable for 30 days, enabling multi-week experimental campaigns without daily precursor preparation [2]. The ability to maintain high initial precursor concentrations minimizes the formation of hydrolyzed chloropalladate clusters that compromise coating uniformity and nanoparticle morphology [2].

Base-Free Selective Alcohol Oxidation

For fine chemical manufacturers and academic laboratories developing green oxidation protocols, Na₂PdCl₄-derived Pd/hydrotalcite catalysts achieve 94%–96% selectivity in benzyl alcohol oxidation when combined with hydrazine reduction [3]. This selectivity advantage over NaBH₄-reduced analogs (88%–93%) provides a quantifiable basis for precursor selection when maximizing aldehyde yield and minimizing over-oxidation to carboxylic acids is paramount. The precursor-dependent acid-base properties of the final catalyst surface underscore the importance of Na₂PdCl₄ in achieving optimal selectivity without liquid bases [3].

Room-Temperature Fuel Cell Catalyst Synthesis

Organizations developing proton-exchange membrane fuel cell (PEMFC) or direct methanol fuel cell (DMFC) cathode catalysts can leverage Na₂PdCl₄ for energy-efficient, room-temperature synthesis of Pd/C electrocatalysts. The precursor's reducibility in NaOH/ethylene glycol/carbon black dispersions yields >99% conversion efficiency and produces nanoparticles of 3.35–3.86 nm diameter with narrow size distribution (±0.73–0.74 nm) [4]. This synthetic route avoids high-temperature reduction steps, inert atmosphere requirements, and organic solvent waste streams, offering both economic and environmental advantages for catalyst scale-up [4].

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